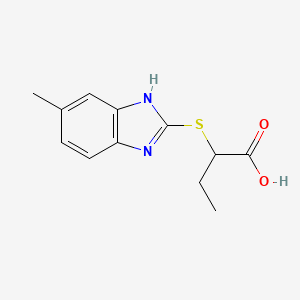

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid

Description

Chemical Identity and Structural Characterization of 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric Acid

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name reflects the structural hierarchy where the butyric acid backbone serves as the principal chain, with the benzimidazole moiety functioning as a substituent through sulfanyl linkage. Alternative systematic names include "2-[(6-methyl-1H-benzimidazol-2-yl)thio]butanoic acid" and "butanoic acid, 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-", both of which maintain consistency with International Union of Pure and Applied Chemistry nomenclature principles while emphasizing different structural perspectives.

The numbering system employed in the nomenclature begins with the carboxylic acid carbon as position 1 of the butanoic acid chain, placing the sulfanyl substituent at position 2. Within the benzimidazole ring system, the methyl substituent occupies position 6, following conventional numbering patterns for fused heterocyclic systems. The sulfanyl linkage terminology has evolved from older "thio" designations to the more contemporary "sulfanyl" nomenclature, reflecting modern International Union of Pure and Applied Chemistry recommendations for organosulfur compounds. Commercial suppliers and chemical databases frequently employ abbreviated versions such as "TIMTEC-BB SBB011938" for catalog purposes, though these do not constitute systematic names.

The stereochemical considerations in the nomenclature remain simplified due to the absence of defined chiral centers in the molecular structure, eliminating the need for stereochemical descriptors in the systematic name. This nomenclatural approach ensures unambiguous identification of the compound across various chemical databases and literature sources, facilitating accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₄N₂O₂S encapsulates the elemental composition of this compound, revealing the presence of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 250.32 grams per mole, calculated using standard atomic masses from the International Union of Pure and Applied Chemistry periodic table. The molecular formula demonstrates the compound's classification as a medium-sized organic molecule with moderate complexity, containing multiple heteroatoms that contribute to its chemical properties and reactivity patterns.

| Element | Count | Atomic Mass (u) | Contribution to Molecular Weight (u) |

|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 |

| Hydrogen | 14 | 1.008 | 14.112 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 2 | 15.999 | 31.998 |

| Sulfur | 1 | 32.066 | 32.066 |

| Total | 31 | - | 250.322 |

The degree of unsaturation, calculated from the molecular formula, equals eight, indicating the presence of eight degrees of unsaturation distributed among the benzimidazole ring system (six degrees) and the carboxylic acid functionality (one degree), with one additional degree potentially arising from the extended conjugation within the heterocyclic system. This analysis confirms the structural complexity inherent in the benzimidazole framework combined with the aliphatic acid chain.

The elemental composition reveals a carbon content of approximately 57.6 percent by mass, hydrogen content of 5.6 percent, nitrogen content of 11.2 percent, oxygen content of 12.8 percent, and sulfur content of 12.8 percent. These proportions reflect the hybrid nature of the molecule, combining aromatic heterocyclic character with aliphatic carboxylic acid functionality through organosulfur linkage.

Spectroscopic Characterization Techniques

Spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. The complex nature of this heterocyclic compound, containing both aromatic and aliphatic regions connected through a sulfanyl bridge, necessitates comprehensive spectroscopic analysis using complementary methods. Modern analytical approaches typically employ nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy as primary characterization tools, each providing unique structural information that collectively establishes definitive molecular identification.

The spectroscopic signature of this compound reflects contributions from multiple functional groups, including the benzimidazole heterocycle, the methyl substituent, the sulfanyl linkage, the butyric acid chain, and the carboxylic acid functionality. Each of these structural elements contributes characteristic signals in various spectroscopic techniques, creating a unique fingerprint for the compound. The integration of multiple spectroscopic methods ensures robust structural confirmation and enables detection of any impurities or structural variants that might be present in synthetic preparations.

Quality control protocols for this compound typically require spectroscopic verification to achieve the reported purity levels of 97 percent, indicating that analytical methods must possess sufficient sensitivity and specificity to detect minor impurities or degradation products. The spectroscopic characterization also serves as a foundation for understanding the compound's chemical behavior and potential applications in various research contexts.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons of the benzimidazole ring system, appearing in the downfield region between 6.5 and 8.0 parts per million, consistent with typical aromatic chemical shift ranges. The methyl group attached to the benzimidazole ring would generate a singlet signal around 2.4 to 2.7 parts per million, reflecting the aromatic methyl chemical shift environment.

The butyric acid chain protons would appear in different regions of the spectrum based on their proximity to electronegative atoms and functional groups. The alpha proton adjacent to both the carboxylic acid and sulfanyl groups would be significantly deshielded, appearing around 3.3 to 4.5 parts per million due to the combined electron-withdrawing effects of these substituents. The remaining methylene protons of the butyric chain would appear in the typical alkyl region between 1.2 and 2.2 parts per million, with specific chemical shifts dependent on their position relative to the electron-withdrawing groups.

The carboxylic acid proton would appear as a broad signal in the extreme downfield region between 11.0 and 12.0 parts per million, characteristic of carboxylic acid functionality. The benzimidazole nitrogen-hydrogen proton would contribute a signal in the intermediate region around 2.5 to 5.0 parts per million, though this signal might be exchange-broadened depending on the measurement conditions.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with aromatic carbons appearing between 110 and 160 parts per million, aliphatic carbons in the 10 to 50 parts per million range, and the carbonyl carbon around 170 to 180 parts per million. The integration patterns and coupling constants in these spectra would further confirm the molecular structure and substitution patterns present in the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would reveal characteristic fragmentation patterns that provide structural confirmation and molecular weight verification. The molecular ion peak would appear at mass-to-charge ratio 250, corresponding to the molecular weight of 250.32 grams per mole. Electron ionization mass spectrometry would generate reproducible fragmentation patterns that could serve as a diagnostic fingerprint for compound identification.

Expected fragmentation pathways would include loss of the carboxylic acid functionality through McLafferty rearrangement or direct cleavage, generating fragment ions related to the benzimidazole-containing portion of the molecule. The sulfanyl linkage represents a potential site for fragmentation, potentially yielding fragments corresponding to the isolated benzimidazole and butyric acid portions of the molecule. The stability of the benzimidazole ring system would likely result in this portion being retained in major fragment ions, while the aliphatic chain might undergo various rearrangement and elimination reactions.

Tandem mass spectrometry experiments could provide additional structural information by selectively fragmenting specific portions of the molecule and analyzing the resulting product ions. This approach would be particularly valuable for confirming the connectivity between the benzimidazole ring and the butyric acid chain through the sulfanyl bridge. The mass spectrometric data would also serve to verify the purity of synthetic preparations and detect any structural isomers or related compounds that might be present.

High-resolution mass spectrometry would enable accurate mass determination to several decimal places, providing additional confirmation of the molecular formula C₁₂H₁₄N₂O₂S and distinguishing this compound from potential isomers or closely related structures. The isotope pattern, particularly the contribution from the sulfur-34 isotope, would provide further verification of the molecular composition and sulfur content.

Infrared Vibrational Signatures

Infrared spectroscopy would reveal characteristic vibrational signatures for the functional groups present in this compound, providing definitive evidence for the presence of specific structural features. The carboxylic acid functionality would contribute two major absorptions: a broad oxygen-hydrogen stretching vibration between 3200 and 2500 wavenumbers, and a strong carbonyl stretching vibration between 1725 and 1700 wavenumbers. These signals would confirm the presence and integrity of the carboxylic acid group within the molecular structure.

The benzimidazole ring system would generate multiple characteristic absorptions in the infrared spectrum. Aromatic carbon-hydrogen stretching vibrations would appear between 3100 and 3000 wavenumbers, while aromatic carbon-carbon stretching modes would contribute to absorptions in the 1625 to 1440 wavenumbers region. The nitrogen-hydrogen stretching vibration of the benzimidazole ring would appear as a medium-intensity absorption between 3550 and 3250 wavenumbers, potentially overlapping with the carboxylic acid oxygen-hydrogen stretching region.

Aliphatic carbon-hydrogen stretching vibrations from the butyric acid chain and the methyl substituent would contribute to absorptions between 2990 and 2850 wavenumbers, providing evidence for the alkyl portions of the molecule. The sulfanyl linkage might contribute subtle spectral features, though these would be more difficult to identify definitively due to the relatively weak nature of carbon-sulfur vibrations and potential overlap with other molecular vibrations.

The fingerprint region below 1500 wavenumbers would contain numerous absorptions arising from various bending and stretching modes throughout the molecule, creating a unique spectroscopic signature that could serve for compound identification and purity verification. Comparison with reference spectra of related benzimidazole compounds would help assign specific vibrational modes and confirm structural assignments.

Crystallographic Data and Conformational Analysis

Crystallographic characterization of this compound would provide definitive three-dimensional structural information through single-crystal X-ray diffraction analysis. The crystallographic data would reveal precise bond lengths, bond angles, and dihedral angles throughout the molecule, establishing the preferred conformations adopted in the solid state. Crystal structure determination would require high-quality single crystals with dimensions typically larger than 0.1 millimeters in all directions, obtained through careful crystallization from appropriate solvent systems.

The molecular geometry revealed through crystallographic analysis would show the spatial relationship between the benzimidazole ring system and the butyric acid chain, connected through the sulfanyl bridge. The dihedral angle between the benzimidazole ring plane and the butyric acid chain would be particularly important for understanding the molecular conformation and potential intermolecular interactions. The position of the methyl substituent on the benzimidazole ring would influence the overall molecular shape and packing arrangements within the crystal lattice.

Intermolecular interactions within the crystal structure would likely include hydrogen bonding involving the carboxylic acid group and the benzimidazole nitrogen-hydrogen functionality. These interactions would stabilize specific molecular conformations and influence the overall crystal packing arrangement. π-π stacking interactions between benzimidazole ring systems might also contribute to the crystal structure stability, depending on the specific molecular orientations adopted in the solid state.

The crystallographic space group and unit cell parameters would provide information about the molecular symmetry and packing efficiency within the crystal structure. Thermal parameters from the refinement would indicate the degree of molecular motion and flexibility at different positions within the molecule, with the more rigid benzimidazole ring system expected to show lower thermal motion compared to the more flexible butyric acid chain. These crystallographic insights would contribute to understanding the compound's physical properties and potential applications in various chemical contexts.

Properties

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-10(11(15)16)17-12-13-8-5-4-7(2)6-9(8)14-12/h4-6,10H,3H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEERFSCCRPWLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220450 | |

| Record name | 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696601-79-3 | |

| Record name | 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696601-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzimidazole Core with 6-Methyl Substitution

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents under reflux conditions. For the 6-methyl substitution, 4-methyl-o-phenylenediamine or appropriate methyl-substituted precursors are used.

Method: Condensation of o-phenylenediamine with acetic acid in toluene under reflux for 2–12 hours, followed by slow cooling and crystallization, yields 2-methylbenzimidazole with high yield (>85%) and purity.

Reaction conditions: Heating under reflux in toluene, inert atmosphere, controlled cooling, filtration, and drying.

Notes: This method ensures minimal raw material loss and stable reaction temperature, which is critical for reproducibility and scale-up.

Preparation of the Butyric Acid Side Chain and Its Coupling

The butyric acid moiety is introduced as a side chain, often via ester intermediates that are later hydrolyzed to the acid.

-

Synthesis of butyric acid methyl ester derivatives: For example, 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butyric acid methyl ester hydrochloride is prepared and used as a key intermediate.

Coupling with chloroacetic acid or similar reagents: Under inert atmosphere and heating in tetrahydrofuran, the amino or thiol group is alkylated to introduce the side chain.

Reduction and quenching: Borane-THF complex is used for reduction steps, followed by quenching with methanol and neutralization with sodium carbonate solution to pH 7-8.

Isolation: The product is isolated by filtration, washing, and drying, yielding a tan solid with high purity (~97.8% by HPLC).

Representative Reaction Conditions and Yields

Analytical and Purification Techniques

Purity assessment: High-performance liquid chromatography (HPLC) is the standard for purity determination, with typical purities above 97% after isolation.

Crystallization: Slow cooling and stirring crystallization improve product purity and yield, especially for benzimidazole intermediates.

Filtration and washing: Vacuum filtration followed by washing with water and methyl tert-butyl ether removes impurities and residual solvents.

Summary of Key Research Findings

The preparation of 2-(6-methyl-1H-benzimidazol-2-ylsulfanyl)-butyric acid involves a multi-step synthesis starting from o-phenylenediamine derivatives and acetic acid to form the benzimidazole core with methyl substitution.

The sulfanyl linkage is introduced via nucleophilic substitution of benzimidazol-2-thiol with halo-substituted butyric acid esters under inert atmosphere and controlled temperature.

Reduction steps using borane-THF complexes and subsequent quenching and neutralization are critical for obtaining high purity products.

The overall synthetic route is efficient, scalable, and yields products with high purity suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring or the sulfanyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as halides, amines, and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential antimicrobial, anticancer, and antiviral activities. Researchers investigate its effects on various biological targets and pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in cancer treatment.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The sulfanyl group may also contribute to the compound’s biological activity by forming covalent bonds with target proteins. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues and Properties

The compound "2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid" (CAS: 436088-88-9) serves as a direct structural analogue, differing only in the substituent at position 1 (ethyl vs. hydrogen) and the absence of a methyl group at position 5. Below is a comparative analysis:

| Property | 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid | 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid |

|---|---|---|

| Substituent Position | 6-Methyl (aromatic ring), 1H (N-H) | 1-Ethyl (N-linked), no methyl on aromatic ring |

| Molecular Formula | C₁₂H₁₄N₂O₂S | C₁₃H₁₆N₂O₂S |

| Molecular Weight (g/mol) | ~250.3 | 264.34 |

| Electronic Effects | Methyl (electron-donating) on aromatic ring; N-H enhances hydrogen-bonding potential | Ethyl (electron-donating, bulky) on nitrogen; reduced aromatic substitution |

| Lipophilicity (logP)* | Lower (smaller substituent) | Higher (due to ethyl group) |

| Potential Applications | Enhanced solubility for aqueous systems; possible enzyme targeting | Improved membrane permeability for hydrophobic targets |

*Note: logP values are inferred from structural trends.

Research Findings and Implications

Steric and Electronic Differences: The 6-methyl group in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets, while the N-H group facilitates hydrogen bonding. The absence of a methyl group in the analogue reduces steric hindrance on the aromatic ring, possibly altering substrate specificity in enzymatic interactions.

Synthetic Feasibility :

- The ethyl-substituted analogue is synthesized via alkylation of the benzoimidazole nitrogen, whereas the target compound likely requires regioselective methylation at position 6, which may involve more complex protection/deprotection strategies .

The methyl variant’s smaller size may favor binding to compact active sites, whereas the ethyl derivative’s bulk could enhance off-target effects .

Biological Activity

Chemical Structure

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is a heterocyclic compound that includes a benzoimidazole moiety. The presence of sulfur in the structure may contribute to its biological activity, particularly in terms of interaction with biological systems.

Antioxidant Properties

Compounds containing sulfur and nitrogen, such as benzoimidazoles, are often studied for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has indicated that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is essential in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Compounds with benzoimidazole structures have been reported to possess activity against various bacterial and fungal strains.

Case Studies and Research Findings

-

Antioxidant Activity Study

- A study evaluated the antioxidant capacity of benzoimidazole derivatives, demonstrating that modifications at the 6-position significantly enhanced radical scavenging activity.

- Findings : The compound showed a significant reduction in oxidative stress markers in vitro.

-

Anti-inflammatory Mechanism

- Research involving similar compounds indicated that they could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers.

- Findings : In animal models, treatment resulted in reduced swelling and pain associated with inflammation.

-

Antimicrobial Efficacy

- A comparative study on benzoimidazole derivatives revealed that certain modifications improved antibacterial activity against Gram-positive bacteria.

- Findings : The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Data Table

Q & A

(Basic) What are the common synthetic routes for preparing this compound, and how is reaction progress monitored?

Answer:

Synthesis typically involves coupling reactions between 6-methylbenzimidazole-2-thiol and activated butyric acid derivatives (e.g., bromo- or chloro-substituted intermediates). For analogous sulfanyl-benzimidazole derivatives, solvent-free reductive amination under reflux with hydrazine hydrate has been employed, with reaction progress monitored via TLC using Chloroform:Methanol (7:3 ratio) to track intermediate formation . Post-reaction, ice-water quenching is used to isolate the product.

(Basic) Which spectroscopic techniques are critical for confirming structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton/carbon environments, particularly distinguishing between benzimidazole aromatic protons and butyric acid chain signals.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- HPLC with UV/Vis Detection: Assesses purity (e.g., ≥97% by peak area at 254 nm) and identifies impurities .

(Advanced) How can reaction conditions be optimized to improve yield?

Answer:

- pH Control: Hydrolysis under basic conditions (e.g., NaOH) followed by pH adjustment to 5–6 with acetic acid enhances yield in hydrolysis steps .

- Catalyst Use: Na₂S₂O₅ in DMF facilitates condensation reactions between benzimidazole precursors and carbonyl groups .

- Reagent Selection: NaH in THF efficiently deprotonates thiols for nucleophilic substitution .

(Advanced) How are contradictions in biological activity data resolved across studies?

Answer:

Discrepancies may arise from assay variability or impurities. Strategies include:

- Standardized Assays: Replicating experiments under controlled conditions (e.g., pH, temperature).

- Advanced Purity Analysis: HPLC-PDA detects trace impurities affecting bioactivity .

- Structural Validation: X-ray crystallography (using SHELX refinement) confirms stereochemistry and intermolecular interactions .

(Basic) What methods are recommended for impurity profiling?

Answer:

- HPLC-MS: Identifies and quantifies impurities via retention time and mass-to-charge ratios.

- Column Chromatography: Silica gel or reverse-phase columns separate byproducts.

- Recrystallization: Ethanol/water mixtures purify the compound while removing polar impurities .

(Advanced) How can computational methods aid in structural analysis?

Answer:

- Molecular Docking: Predicts binding interactions with biological targets (e.g., enzymes).

- Density Functional Theory (DFT): Calculates electronic properties and stability of tautomers.

- Crystallographic Refinement: SHELX software refines X-ray diffraction data to resolve structural ambiguities .

(Basic) What solvent systems are optimal for synthesis and purification?

Answer:

- Polar Aprotic Solvents: DMF or DMSO for high-temperature reactions (e.g., condensations) .

- THF: Facilitates deprotonation steps with NaH .

- Ethanol/Water: Ideal for recrystallization due to differential solubility .

(Advanced) How are crystallization challenges addressed for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.